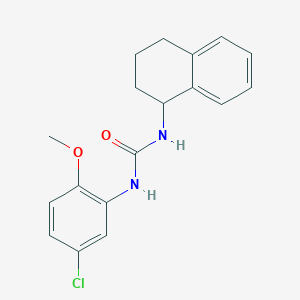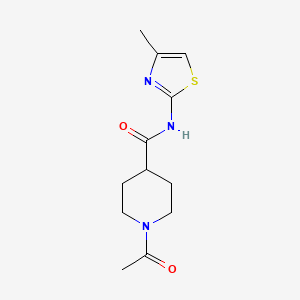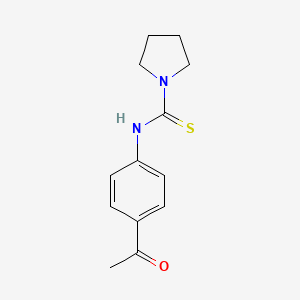
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers and autoimmune disorders. TAK-659 has shown promising results in preclinical studies, and it is currently undergoing clinical trials to evaluate its safety and efficacy.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea exerts its pharmacological effects by inhibiting the activity of various kinases that are involved in signaling pathways that regulate cell proliferation, survival, and differentiation. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea specifically targets BTK, FLT3, and JAK3, which are key kinases that play a role in the development and progression of cancer and autoimmune disorders. By inhibiting these kinases, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can block the growth and survival of cancer cells and suppress the activity of immune cells that contribute to autoimmune disorders.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is metabolized primarily by the liver, and its metabolites are excreted in the urine and feces. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been shown to have minimal drug-drug interactions, which may make it a suitable candidate for combination therapy with other anticancer or immunosuppressive agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of key kinases that are involved in cancer and autoimmune disorders, which makes it a useful tool for studying the role of these kinases in disease pathogenesis. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is also well-tolerated in preclinical studies, which makes it a suitable candidate for in vivo experiments. However, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has some limitations for use in laboratory experiments. It is a small molecule inhibitor, which means that it may have off-target effects that could confound experimental results. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has not been extensively studied in non-human primates, which may limit its translational potential.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. First, clinical trials are ongoing to evaluate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in patients with various types of cancers and autoimmune disorders. These studies will provide important information on the clinical potential of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. Second, further preclinical studies are needed to better understand the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea and to identify potential biomarkers of response. Third, studies are needed to evaluate the potential of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea for combination therapy with other anticancer or immunosuppressive agents. Finally, studies are needed to evaluate the potential of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea for use in other disease indications, such as inflammatory bowel disease and multiple sclerosis.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been studied extensively in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea inhibits the activity of various kinases that are involved in cell proliferation and survival, including BTK, FLT3, and JAK3. In vivo studies have demonstrated that N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can inhibit tumor growth and improve survival in mouse models of lymphoma and leukemia. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-10-9-13(19)11-16(17)21-18(22)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-3,5,7,9-11,15H,4,6,8H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRDVLGBILXQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4762179.png)
![2-iodo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4762185.png)
![5-(2,4-dimethoxybenzylidene)-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4762186.png)
![ethyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4762201.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B4762209.png)
![3-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4762211.png)
![3-(1H-pyrazol-1-yl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B4762222.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4762237.png)
![3-({[1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B4762239.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole](/img/structure/B4762249.png)
![2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4762250.png)


![ethyl 6-ethyl-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4762273.png)